molecular formula C8H7N3O B2728937 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one CAS No. 1521986-79-7

1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one

Cat. No.: B2728937
CAS No.: 1521986-79-7
M. Wt: 161.164
InChI Key: JRBFQWRJVATVIN-UHFFFAOYSA-N
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Description

1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one is a heterocyclic compound featuring a fused imidazo-pyrimidine core with an acetyl substituent at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive imidazo[1,2-a]pyridine derivatives, which exhibit diverse pharmacological properties, including antitumor, antimicrobial, and kinase inhibitory activities .

Properties

IUPAC Name

1-imidazo[1,2-a]pyrimidin-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-5-11-4-2-3-9-8(11)10-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBFQWRJVATVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction typically proceeds via the formation of an intermediate imidazo[1,2-a]pyrimidine, which is then oxidized to yield the desired product .

Industrial Production Methods

Industrial production of 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one often employs multicomponent reactions and tandem reactions to streamline the synthesis process. These methods are advantageous due to their efficiency and ability to produce high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one has been studied for its potential therapeutic effects. Notable applications include:

  • Enzyme Inhibition: It has been explored as a phosphodiesterase inhibitor, which may have implications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Activity: Research indicates that derivatives of imidazo[1,2-a]pyrimidine may exhibit anticancer properties by targeting pathways involved in tumor growth .

Biological Applications

The compound's ability to modulate biological pathways makes it a candidate for further exploration in:

  • Cancer Immunotherapy: Inhibitors derived from similar scaffolds have shown promise in enhancing immune responses against tumors .

Material Science Applications

In addition to its biological applications, 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one is being investigated for its potential use in developing materials with unique electronic and optical properties. This includes:

  • Conductive Polymers: Its incorporation into polymer matrices may enhance electrical conductivity and optical performance .

Case Study 1: Antitumor Activity

A study focusing on imidazo[1,2-a]pyrazine derivatives demonstrated significant antitumor efficacy when combined with PD-1 inhibitors. The results indicated that these compounds could enhance the immune response against tumors, achieving a tumor growth inhibition rate of 77.7% in murine models .

Case Study 2: Enzyme Inhibition

Research on phosphodiesterase inhibitors derived from imidazo[1,2-a]pyrimidine has shown promising results in modulating inflammatory pathways. These compounds exhibited substantial inhibitory activity against specific phosphodiesterases, suggesting their potential in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides such as cAMP and cGMP. This inhibition leads to increased levels of these second messengers, which can modulate various physiological processes .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs of 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one, highlighting differences in core structure, substituents, and physical properties:

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Molecular Formula CAS Number Key References
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-one Imidazo[1,2-a]pyridine Acetyl at 2-position N/A C₉H₈N₂O 29096-64-8
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone Imidazo[1,2-a]pyrazine Acetyl at 3-position N/A C₈H₇N₃O 78109-26-9
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone Partially saturated imidazo-pyridine Acetyl at 2-position; tetrahydro core N/A C₉H₁₂N₂O 349130-27-4
Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate Benzo-imidazopyrimidinone Ethyl ester; phenyl substituent >300 C₂₂H₁₈N₂O₄ N/A
2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Imidazo[1,2-b]pyrazole Thiophene substituent; amine side chain N/A C₁₁H₁₂N₄S 2098030-68-1

Key Observations :

  • Substituent Position : Acetyl groups at the 2- vs. 3-position (e.g., imidazo[1,2-a]pyridine vs. pyrazine derivatives) influence electronic properties and binding interactions .
  • Melting Points: Bulky substituents (e.g., benzo-imidazopyrimidinones) significantly increase melting points (>300°C), suggesting strong intermolecular interactions .
Catalytic Approaches
  • Palladium-Catalyzed Reactions: Optimized synthesis of phenyl(3-phenylbenzo[4,5]imidazo[1,2-a]pyrimidin-2-yl)methanone demonstrated the utility of Pd catalysts in constructing complex fused systems .

Physicochemical and Spectroscopic Data

  • 1H NMR Profiles :
    • Compound 8p: δ 7.12–7.39 ppm (aromatic protons), δ 7.69 ppm (NHamide) .
    • Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate: δ 1.16 ppm (CH₃), δ 7.71 ppm (NHamin) .
  • ESI-MS :
    • Compound 43: [M + H]+ observed at 507.10983 (theoretical 507.10976) .

Biological Activity

1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one is a heterocyclic compound characterized by its imidazo[1,2-a]pyrimidine core. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. The compound has been explored for various therapeutic applications due to its potential as an enzyme inhibitor and its ability to interact with multiple biological targets.

The synthesis of 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one typically involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This process can yield high purity and substantial yields through multicomponent reactions and tandem reactions, which are preferred in industrial settings for their efficiency .

Biological Activity Overview

Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit a wide range of biological activities, including:

  • Anticancer : In vitro studies have shown that derivatives of imidazo[1,2-a]pyrimidine can inhibit the growth of various cancer cell lines.
  • Antimicrobial : These compounds have demonstrated efficacy against several bacterial and fungal strains.
  • Anti-inflammatory : They may modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory diseases.
  • Enzyme Inhibition : Specifically, they are investigated for their potential to inhibit phosphodiesterases, which play a crucial role in cellular signaling .

Anticancer Activity

A study evaluating the anticancer properties of imidazo[1,2-a]pyrimidine derivatives found that certain compounds significantly inhibited the proliferation of human cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Another investigation highlighted the antimicrobial activity of 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyrimidine derivatives is heavily influenced by their structural features. Modifications at various positions on the imidazo ring can enhance or diminish their biological efficacy. For instance:

PositionModification TypeBiological Activity Impact
2Alkyl substitutionIncreased anticancer activity
3HalogenationEnhanced antimicrobial properties
4Hydroxyl groupImproved anti-inflammatory effects

This table summarizes how specific modifications can tailor the pharmacological profile of these compounds.

Q & A

Basic: What are the established synthetic routes for 1-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one?

Methodological Answer:
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, a stepwise protocol includes:

  • Step 1: Bromopyruvic acid reacts with 2-aminopyridine in ethanol at 80°C to form the imidazo[1,2-a]pyridine core (72% yield) .
  • Step 2: Chlorination using Palau’s chlor under nitrogen yields 1-(3-chloroimidazo[1,2-a]pyrimidin-2-yl)ethanone (60% yield, confirmed by δ 2.65 ppm singlet in 1^1H-NMR) .
  • Step 3: Functionalization via nucleophilic substitution (e.g., sodium ethanethiolate) introduces ethylsulfanyl groups (60% yield, LC-MS: m/z 221.1) .
    Key intermediates are characterized by 1^1H-NMR and LC-MS to validate regiochemistry and purity .

Basic: How is 1-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one characterized spectroscopically?

Methodological Answer:

  • 1^1H-NMR: Signals for the pyrimidine ring protons appear as doublets (δ 8.75–9.07 ppm), with a singlet at δ 2.58–2.65 ppm for the acetyl methyl group. Chlorinated derivatives show upfield shifts (e.g., δ 2.65 ppm for 3-chloro-substituted analogs) .
  • LC-MS: The parent ion ([M+H]+^+) at m/z 161.1 confirms the molecular formula C8H8N2OC_8H_8N_2O. Derivatives like 3-ethylsulfonyl analogs exhibit [M+H]+^+ at m/z 254.2 .

Advanced: How are regioselectivity challenges addressed during derivative synthesis?

Methodological Answer:
Regioselectivity in electrophilic substitution (e.g., chlorination) is controlled by steric and electronic factors. For example:

  • Chlorination at the 3-position is favored due to the electron-withdrawing acetyl group at position 2, directing electrophiles to the less hindered site. This is confirmed by 1^1H-NMR analysis of 3-chloro derivatives (δ 8.78–8.75 ppm for pyrimidine protons) .
  • Computational studies (DFT) predict reactive sites by mapping electron density distributions, guiding functional group introduction .

Advanced: What computational methods validate the structural and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, Hirshfeld surface analysis identifies hydrogen bonding interactions critical for crystal packing .
  • Docking Studies: Used to correlate substituent effects (e.g., ethylsulfonyl groups) with bioactivity, such as COX-2 inhibition (e.g., imidazo[1,2-a]pyridines show higher activity than pyrimidine analogs) .

Basic: What pharmacological activities are associated with this compound?

Methodological Answer:

  • Anticancer: A derivative (2-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-(imidazo[1,2-a]pyrimidin-3-yl)ethan-1-one) activates pyruvate kinase M2 (PKM2), showing efficacy in cancer models (IC50_{50} = 1.2 µM) .
  • Antimicrobial: Chalcone conjugates exhibit antikinetoplastid activity via amidic bond formation (e.g., MIC = 8 µg/mL against Leishmania) .

Advanced: How are structure-activity relationships (SAR) explored for derivatives?

Methodological Answer:

  • Substituent Screening: Systematic variation of substituents at positions 2 and 3 (e.g., sulfonyl, chloro, ethyl groups) is performed. For instance, 3-ethylsulfonyl derivatives show enhanced metabolic stability (t1/2_{1/2} > 6 h) compared to methyl analogs .
  • Bioisosteric Replacement: Replacing pyrimidine with pyridine cores alters COX-2 inhibition profiles (e.g., imidazo[1,2-a]pyridines exhibit 10-fold higher activity) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Dose-Response Analysis: Confirm activity thresholds using gradient concentrations (e.g., 0.1–100 µM) to identify false positives .
  • Kinetic Studies: Measure time-dependent inhibition (e.g., pre-incubation with enzymes) to distinguish reversible vs. irreversible binding .
  • Meta-Analysis: Cross-reference datasets from multiple assays (e.g., PKM2 activation vs. cytotoxicity) to isolate target-specific effects .

Advanced: What advanced analytical techniques optimize purity assessment?

Methodological Answer:

  • Hyphenated Techniques: LC-MS/MS quantifies trace impurities (e.g., <0.1% chlorinated byproducts) using MRM transitions .
  • High-Resolution Mass Spectrometry (HRMS): Confirms exact mass (e.g., m/z 195.0532 for 3-chloro derivative) with <2 ppm error .

Advanced: What strategies enable selective functionalization of the imidazo[1,2-a]pyrimidine core?

Methodological Answer:

  • Oxidative Coupling: Meta-chloroperoxybenzoic acid oxidizes ethylsulfanyl to sulfonyl groups (65% yield, confirmed by δ 3.70 ppm sulfonyl methyl) .
  • Multicomponent Reactions: One-pot synthesis integrates chalcone moieties via EDC/HOBt-mediated coupling (72% yield) .

Advanced: How is factorial design applied to optimize synthetic protocols?

Methodological Answer:

  • Reduced Factorial Design (231^3-1): Screens temperature, solvent, and catalyst effects. For example, reflux in ethanol vs. THF increases yield by 20% .
  • Response Surface Methodology (RSM): Models interaction effects (e.g., [Na+^+] and pH) to maximize regioselectivity in chlorination (>90% purity) .

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